Cas no 300668-53-5 (3-(3,4-dimethylphenoxy)aniline)

3-(3,4-Dimethylphenoxy)aniline is a specialized aromatic amine compound featuring a phenoxy linkage between a 3,4-dimethylphenyl group and an aniline moiety. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of both electron-donating methyl groups and an amine functionality enhances its utility in coupling reactions and as a building block for more complex heterocyclic systems. Its well-defined chemical properties ensure consistent performance in applications requiring precise molecular design. The compound is typically supplied in high purity to meet stringent industrial and research requirements.
3-(3,4-dimethylphenoxy)aniline structure
300668-53-5 structure
Product Name:3-(3,4-dimethylphenoxy)aniline
CAS No:300668-53-5
MF:C14H15NO
MW:213.275003671646
MDL:MFCD00453906
CID:298790
PubChem ID:4385388
Update Time:2025-05-21

3-(3,4-dimethylphenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-(3,4-dimethylphenoxy)-
    • 3-(3,4-Dimethylphenoxy)aniline
    • 3-(3,4-dimethyl-phenoxy)-phenylamine
    • 3-(3,4-dimethylphenoxy)-phenylamine
    • AC1N9GXD
    • AG-E-98363
    • CTK4G4332
    • KB-232858
    • STK266278
    • EN300-10750959
    • 300668-53-5
    • AKOS017547975
    • DTXSID30402710
    • 3-(3,4-dimethylphenoxy)aniline
    • MDL: MFCD00453906
    • Inchi: 1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3
    • InChI Key: FUAFCWSBGDNPBR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)N)C1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 213.11545
  • Monoisotopic Mass: 213.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2
  • XLogP3: 3.5

Experimental Properties

  • PSA: 35.25

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Additional information on 3-(3,4-dimethylphenoxy)aniline

Introduction to 3-(3,4-dimethylphenoxy)aniline (CAS No. 300668-53-5)

3-(3,4-dimethylphenoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 300668-53-5, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aniline derivatives, characterized by its aromatic structure and functional groups that contribute to its unique chemical properties. The presence of a phenoxy group attached to a dimethyl-substituted benzene ring, combined with an aniline moiety, endows this molecule with distinct reactivity and potential applications in various scientific domains.

The structural framework of 3-(3,4-dimethylphenoxy)aniline consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions, linked to an amine group through a phenoxy bridge. This configuration not only influences its electronic distribution but also its interaction with biological targets. The dimethyl groups enhance the lipophilicity of the molecule, making it more soluble in organic solvents and potentially facilitating its absorption in biological systems. Such structural features are often exploited in drug design to optimize pharmacokinetic profiles.

In recent years, 3-(3,4-dimethylphenoxy)aniline has been studied for its potential role in medicinal chemistry. Its derivatives have been explored as intermediates in the synthesis of more complex pharmacophores. The compound’s ability to act as a precursor in organic synthesis makes it valuable for developing novel therapeutic agents. Researchers have been particularly interested in its potential applications in the treatment of neurological disorders, where precise modulation of neurotransmitter activity is crucial.

One of the most compelling aspects of 3-(3,4-dimethylphenoxy)aniline is its versatility in chemical modifications. The phenoxy group provides a site for further functionalization, allowing chemists to introduce additional substituents that can fine-tune the compound’s biological activity. For instance, alkylation or acylation of the amine group can alter its reactivity and binding affinity to specific targets. Such modifications are essential in the iterative process of drug discovery, where lead compounds are optimized to achieve desired efficacy and safety profiles.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(3,4-dimethylphenoxy)aniline for potential therapeutic applications. Molecular docking studies have revealed that this compound can interact with various biological receptors and enzymes, suggesting multiple avenues for further investigation. For example, preliminary simulations indicate that derivatives of this molecule may exhibit inhibitory effects on enzymes involved in inflammation pathways, making them promising candidates for anti-inflammatory drugs.

The synthesis of 3-(3,4-dimethylphenoxy)aniline typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Catalytic methods have been employed to enhance efficiency and reduce byproduct formation. Advances in green chemistry have also influenced synthetic strategies, promoting solvent-free reactions and renewable feedstocks where possible.

In the context of drug development, 3-(3,4-dimethylphenoxy)aniline serves as a building block for more complex molecules. Its structural motifs are reminiscent of established drugs used in clinical practice, which underscores its relevance in medicinal chemistry. Researchers are exploring its potential as a scaffold for next-generation therapeutics, particularly those targeting central nervous system disorders where precise molecular interactions are critical.

The pharmacological profile of 3-(3,4-dimethylphenoxy)aniline is still under investigation, but early studies suggest promising activities. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it an attractive candidate for neuropharmacological applications. Additionally, its structural similarity to known bioactive compounds allows for comparative studies that can provide insights into mechanism-of-action and drug-likeness.

From a regulatory perspective, 300668-53-5 is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution for research purposes. However, standard laboratory practices must still be followed to ensure safety during synthesis and handling due to general precautions associated with organic chemicals.

The future prospects for 3-(3,4-dimethylphenoxy)aniline are bright, given its structural versatility and potential therapeutic applications. Ongoing research aims to elucidate its full spectrum of biological activities and optimize synthetic routes for large-scale production. Collaborative efforts between academia and industry are likely to accelerate progress in harnessing this compound’s potential for novel drug development.

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